Cas no 57573-46-3 ((2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol)

(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol structure
57573-46-3 structure
Nome del prodotto:(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Numero CAS:57573-46-3
MF:C21H25NO
MW:307.429305791855
CID:1605283
PubChem ID:93721

(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • Ac1l3qrn
    • 3-Benzyl-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-
    • BRN 0961146
    • Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-benzyl-
    • 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino&lt
    • 4,5-b&gt
    • indol
    • 5-23-07-00377 (Beilstein Handbook Reference)
    • 3-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole
    • LS-22915
    • 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
    • 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino(4,5-b)indole
    • AC1L2N9N
    • CTK2H9984
    • 3-Benzyl-1,2,3,4,5,6-hexahydroazepino&lt
    • 3-Benzyl-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol; AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-; BRN 0961146; Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-benzyl-; 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino< 4,5-b> indol; 5-23-07-00377 (Beilstein Handbook Reference); 3-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole; LS-22915; 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole; 3-Benzyl-1,2,3,4
    • Einecs 260-817-5
    • 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(phenylmethyl)-, (2α,6α,11R*)- (9CI)
    • (2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • Inchi: 1S/C21H25NO/c1-15-20-12-17-8-9-18(23)13-19(17)21(15,2)10-11-22(20)14-16-6-4-3-5-7-16/h3-9,13,15,20,23H,10-12,14H2,1-2H3/t15?,20-,21-/m0/s1
    • Chiave InChI: RPMPAQXGZYLEST-LBTAZEDMSA-N
    • Sorrisi: OC1C=CC2=C(C=1)[C@@]1(C)CCN(CC3C=CC=CC=3)[C@@H](C2)C1C

Proprietà calcolate

  • Massa esatta: 307.193614
  • Massa monoisotopica: 307.193614
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 2
  • Complessità: 418
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 23.5

Proprietà sperimentali

  • Densità: 1.125
  • Punto di ebollizione: 442.1°C at 760 mmHg
  • Punto di infiammabilità: 211°C
  • Indice di rifrazione: 1.606
  • pka: 10.11±0.60(Predicted)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd